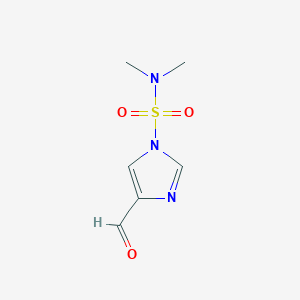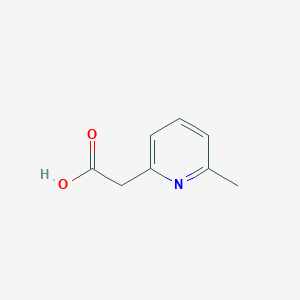
2-(6-Methylpyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)acetic acid is a chemical compound that is related to various pyridine derivatives with potential applications in organic synthesis and medicinal chemistry. The compound is structurally characterized by the presence of a methyl group attached to the pyridine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative, has been described in the literature. These compounds are synthesized using routes that may involve the chemical oxidation of precursors with reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex due to the presence of substituents that introduce steric hindrance. For instance, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate (PICAC) forms a crowded six-membered chelate when coordinated to platinum or palladium, as evidenced by the crystal structures of certain complexes . This steric bulk can lead to conformational rigidity, affecting the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse. For example, complexes containing 6-(methylpyridin-2-yl)acetate exhibit unique reactivity patterns, such as ring opening and rapid reaction with nucleophiles like 5'-guanosine monophosphate (5'-GMP). These reactions can lead to the formation of various adducts and products, which can be identified and characterized by spectroscopic techniques . Additionally, the interaction between N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid demonstrates the potential for hydrogen bonding and the formation of cocrystals or salts, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(6-Methylpyridin-2-yl)acetic acid and its derivatives can be influenced by the presence of the methyl group on the pyridine ring. For instance, the absorption and fluorescence spectra of related compounds show weak bands that are attributed to the 2(1H)-pyridinimine moiety in complexes with acetic acid . The steric effects of the methyl group can also impact the NMR signal multiplicities, indicating conformational rigidity . Furthermore, the phytotoxic activity of pyridone derivatives derived from 4-hydroxy-6-methylpyridin-2(1H)-one suggests that these compounds can selectively affect the growth of certain plant species, which is a property that could be explored for agricultural applications .
Scientific Research Applications
Acetic Acid in Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides highlights the formation of acetic acid as a significant product. The study examined the chemical mechanisms involved in the pyrolysis process, revealing that acetic acid is one of the major non-aqueous components produced. This insight into the pyrolytic behavior of polysaccharides underlines the importance of acetic acid in biomass conversion technologies (Ponder & Richards, 2010).
Acetic Acid and Yeast Cell Death
Another significant application of acetic acid in scientific research involves studying its role in inducing cell death in yeasts. The research provides valuable insights into the molecular events triggered by acetic acid, contributing to our understanding of yeast biology and potentially informing biotechnological applications and biomedicine strategies (Chaves et al., 2021).
Organic Acids in Acidizing Operations
Acetic acid is also explored for its utility in acidizing operations for oil and gas extraction. It's compared with other organic acids for its effectiveness in dissolving minerals, highlighting its potential in enhancing the efficiency of oil and gas recovery processes. The research underscores the versatility of acetic acid in industrial applications beyond its traditional uses (Alhamad et al., 2020).
Pervaporation Separation Processes
The separation of acetic acid from water through pervaporation, a membrane process, is another area of research interest. This method is particularly relevant for the chemical industry, where the recovery of acetic acid from aqueous solutions is a common challenge. The review details various membrane materials and process configurations that have been explored for this purpose (Aminabhavi & Toti, 2003).
Disinfection with Peracetic Acid
Lastly, peracetic acid, closely related to acetic acid, is reviewed for its efficacy as a disinfectant for wastewater effluents. The review discusses the advantages of peracetic acid, including its broad spectrum of activity and environmental benefits, positioning it as a promising alternative to traditional disinfectants (Kitis, 2004).
Safety And Hazards
The safety information available indicates that 2-(6-Methylpyridin-2-yl)acetic acid has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .
Relevant Papers I found some papers related to 2-(6-Methylpyridin-2-yl)acetic acid, but they do not provide specific information about this compound .
properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGMJHDNLXBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623090 |
Source


|
| Record name | (6-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)acetic acid | |
CAS RN |
92917-49-2 |
Source


|
| Record name | (6-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

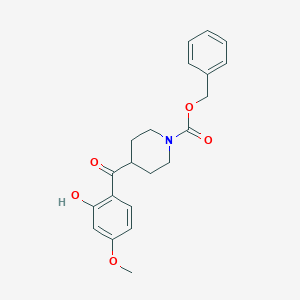
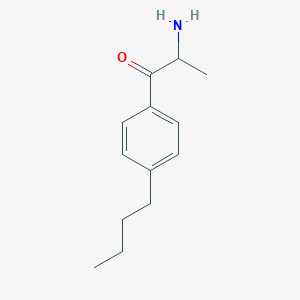
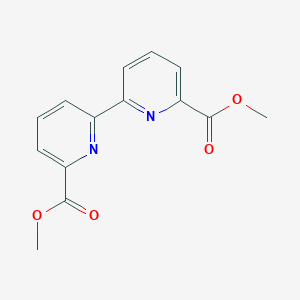
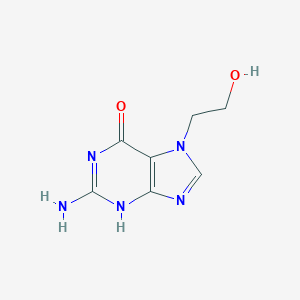


![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
